

An In-depth Technical Guide to the Physicochemical Properties of Deuterated 7-Ketocholesterol

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Compound of Interest		
Compound Name:	7-Keto Cholesterol-d7	
Cat. No.:	B10788549	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated 7-Ketocholesterol, a critical molecule in the study of lipid peroxidation and associated diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's characteristics, analytical methodologies, and biological signaling pathways. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological interactions, this guide serves as an essential resource for the scientific community engaged in lipid research and drug discovery.

Introduction

7-Ketocholesterol (7-KC) is a prominent and cytotoxic oxysterol formed from the oxidation of cholesterol.[1] Its presence in biological systems is linked to a variety of pathological conditions, including atherosclerosis, neurodegenerative diseases, and age-related macular degeneration.[1] Deuterated 7-Ketocholesterol, most commonly 7-Ketocholesterol-d7, serves as an invaluable internal standard for the accurate quantification of its non-deuterated counterpart in biological matrices using mass spectrometry-based techniques.[2][3] The deuterium labeling provides a distinct mass shift without significantly altering the chemical



properties, enabling precise and reliable measurements in complex samples.[4] This guide delves into the core physicochemical properties of deuterated 7-Ketocholesterol, offering a foundational understanding for its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of deuterated 7-Ketocholesterol (specifically 7-Ketocholesterol-d7) are summarized below. These properties are crucial for understanding its behavior in various experimental settings.

General Properties

Property	Value	Source
Chemical Name	7-Ketocholesterol-d7	[4]
Synonyms	Δ 5-Cholesterol-3 β -ol-7-one-d7, 7-oxo Cholesterol-d7	[2]
CAS Number	127684-08-6	[4]
Appearance	White to off-white solid	[5]

Structural and Molecular Properties

Property	Value	Source
Molecular Formula	C27H37D7O2	[4]
Molecular Weight	407.68 g/mol	[4]
Exact Mass	407.378067864 Da	[6]
Isotopic Enrichment	≥99% deuterated forms (d1-d7)	[2]

Predicted and Experimental Properties



Property	Value	Notes	Source
Melting Point	168 - 170 °C	For non-deuterated 7- Ketocholesterol	
XLogP3	7.5	Computed	[6]
Polar Surface Area	37.3 Ų	Computed	[6]
Storage Temperature	-20°C	Protect from light	[5]
Stability	≥ 4 years at -20°C	[2]	

Solubility

Solvent	Solubility	Notes	Source
Ethanol	20 mg/mL	[2]	
Dimethylformamide (DMF)	2 mg/mL	[2]	
Dimethyl sulfoxide (DMSO)	0.1 mg/mL	[2]	
DMSO (with sonication and warming)	6.25 mg/mL (15.33 mM)	Hygroscopic DMSO can impact solubility	[5]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of deuterated 7-Ketocholesterol. The following section outlines key experimental protocols.

Solubility Determination (Adapted Protocol)

This protocol provides a general framework for determining the solubility of deuterated 7-Ketocholesterol in a given solvent.

Materials:



- Deuterated 7-Ketocholesterol
- Selected solvent (e.g., Ethanol, DMSO)
- Vortex mixer
- Centrifuge
- Analytical balance
- Glass vials

Procedure:

- Weigh a precise amount of deuterated 7-Ketocholesterol and add it to a glass vial.
- Add a small, measured volume of the solvent to the vial.
- Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
- If the solid does not completely dissolve, incrementally add more solvent, vortexing after each addition, until the solid is fully dissolved. Record the total volume of solvent used.
- To confirm saturation, add a small excess of the deuterated 7-Ketocholesterol to the solution and vortex again.
- Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.
- Carefully collect the supernatant for concentration analysis using a validated analytical method such as LC-MS/MS or quantitative NMR.
- The concentration of the deuterated 7-Ketocholesterol in the supernatant represents its solubility in the tested solvent at that temperature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis



This protocol is adapted from established methods for the quantification of 7-Ketocholesterol in biological samples, using its deuterated form as an internal standard.[7]

Sample Preparation (from plasma):

- Thaw plasma samples and vortex to mix.
- To 25 μL of plasma in a microcentrifuge tube, add 100 μL of an internal standard solution containing a known concentration of deuterated 7-Ketocholesterol in methanol.
- Vortex the mixture vigorously for 1 minute to precipitate proteins.
- Centrifuge at 13,300 x g for 5 minutes at room temperature.
- Transfer the supernatant to a 96-well plate for analysis.

Chromatographic Conditions:

- LC System: Waters ACQUITY UPLC or equivalent
- Column: Waters BEH C18, 1.7 μm, 2.1 x 50 mm
- Column Temperature: 30°C
- Mobile Phase A: Water with 0.5% formic acid
- Mobile Phase B: Methanol with 0.5% formic acid
- Flow Rate: 0.5 mL/min
- Gradient: Start with 80% B, increase to 95% B over 3 minutes, hold at 100% B for 1 minute, then re-equilibrate at 80% B for 1 minute.[7]
- Injection Volume: 10 μL

Mass Spectrometry Conditions:

Mass Spectrometer: Triple quadrupole mass spectrometer



- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - 7-Ketocholesterol: Monitor precursor and product ions (e.g., m/z 401.3 -> 383.3)
 - Deuterated 7-Ketocholesterol (d7): Monitor precursor and product ions (e.g., m/z 408.3 -> 390.3)
- Optimize cone voltage and collision energy for each transition.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (Adapted Protocol)

This protocol provides a general procedure for the analysis of sterols, which can be applied to deuterated 7-Ketocholesterol.[8][9]

Sample Preparation and Derivatization:

- Hydrolysis: Saponify the sample (e.g., plasma extract) with ethanolic potassium hydroxide solution to release free sterols.
- Extraction: Perform a liquid-liquid extraction with a non-polar solvent like n-hexane to isolate the sterols.
- Derivatization: Evaporate the solvent and derivatize the dried extract with a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase volatility and improve chromatographic performance.[9]

GC-MS Conditions:

- GC System: Agilent 6890 or equivalent
- Column: MXT-1 cross-linked dimethylpolysiloxane capillary column (or similar)
- Injector Temperature: 280°C



- Oven Temperature Program: Hold at 260°C for 3 min, ramp to 320°C at 10°C/min, increase to 330°C at 2°C/min (hold for 8 min), and finally increase to 380°C at 30°C/min (hold for 3 min).[10]
- Carrier Gas: Helium
- Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer
- Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI)
- Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
 mode, monitoring characteristic ions for the derivatized deuterated 7-Ketocholesterol.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy (General Guidance)

Quantitative NMR can be used for the purity assessment and concentration determination of deuterated 7-Ketocholesterol.

Sample Preparation:

- Accurately weigh a known amount of the deuterated 7-Ketocholesterol sample.
- Accurately weigh a known amount of a certified internal standard (with known purity) that has
 a simple spectrum and resonances that do not overlap with the analyte.
- Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

NMR Data Acquisition:

- Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).
- Nucleus: ¹H or ²H NMR. For highly deuterated compounds, ²H NMR can be advantageous.
 [11]
- Parameters:



- Use a sufficient relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T1 relaxation time).
- o Optimize pulse angle and acquisition time.
- Ensure a good signal-to-noise ratio.

Data Processing and Analysis:

- Apply appropriate window function (e.g., exponential multiplication with a small line broadening) and Fourier transform the data.
- Carefully phase the spectrum and perform baseline correction.
- Integrate the well-resolved signals of both the analyte and the internal standard.
- Calculate the concentration or purity of the deuterated 7-Ketocholesterol based on the integral values, the number of protons contributing to each signal, and the known concentration of the internal standard.[12][13][14]

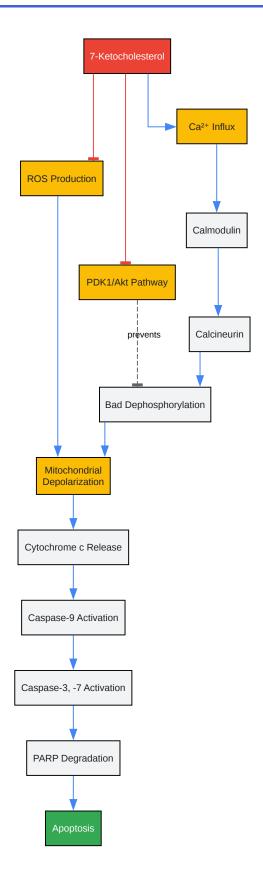
Signaling Pathways and Biological Interactions

Deuterated 7-Ketocholesterol is primarily used as a tool to study the biological effects of its non-deuterated form. 7-Ketocholesterol is known to be involved in several key signaling pathways related to cellular stress and inflammation.

7-Ketocholesterol-Induced Apoptosis

7-Ketocholesterol is a potent inducer of apoptosis (programmed cell death) in various cell types. The signaling cascade is complex, involving oxidative stress and mitochondrial dysfunction.[15]





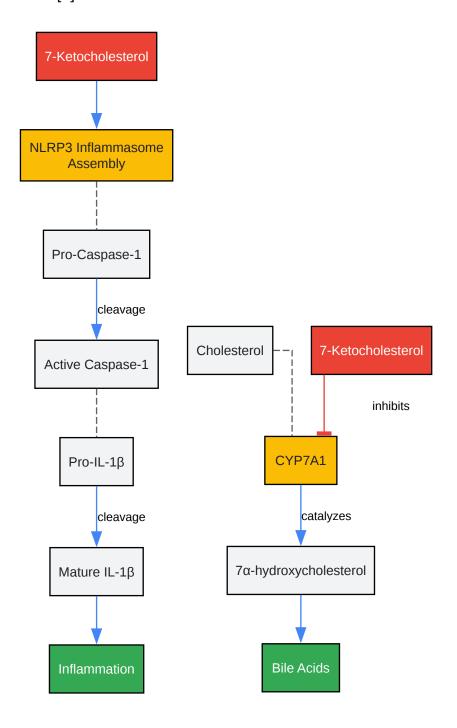
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7-Ketocholesterol-induced apoptotic signaling pathway.



NLRP3 Inflammasome Activation

7-Ketocholesterol can act as a danger-associated molecular pattern (DAMP) that triggers the activation of the NLRP3 inflammasome, a key component of the innate immune system, leading to inflammation.[3]



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